

Technical Guide: 4-Bromo-2-formylbenzoic Acid

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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

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Molecular Scaffolding for Next-Generation PARP Inhibitors

Executive Summary

4-Bromo-2-formylbenzoic acid (CAS: 871502-87-3) is a bifunctional aromatic intermediate characterized by the presence of an aldehyde, a carboxylic acid, and a bromine substituent on a benzene core.^{[1][2][3]} Its molecular weight of 229.03 g/mol and unique substitution pattern make it a linchpin in the synthesis of phthalazinone cores—the pharmacophore central to FDA-approved PARP inhibitors like Olaparib and Talazoparib. This guide details its physicochemical profile, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties^{[4][5]}

The precise characterization of this intermediate is critical for yield optimization in convergent synthesis.

Property	Specification
IUPAC Name	4-Bromo-2-formylbenzoic acid
CAS Number	871502-87-3
Molecular Formula	C ₈ H ₅ BrO ₃
Molecular Weight	229.03 g/mol
Exact Mass	227.9422 Da
Appearance	Off-white to pale yellow crystalline powder
Melting Point	164–168 °C (Decomposes upon prolonged heating)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Soluble in aqueous base (as carboxylate)
pKa (Predicted)	~3.5 (COOH), ~13.0 (Enol of CHO, negligible)

Structural Analysis

The molecule features three functional handles:

- C-1 Carboxylic Acid: Provides solubility in base and serves as the electrophile for cyclization.
- C-2 Formyl Group: A reactive electrophile essential for forming the heterocyclic "C-N" bond in phthalazinones.
- C-4 Bromine: An orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonagashira) after the heterocycle is formed.

Part 2: Synthetic Pathways

Expertise & Experience Note: While direct lithiation of dihalo-arenes is possible, the most scalable and robust method for preparing 2-formylbenzoic acids involves the oxidation of the corresponding 2-methylbenzoic acid derivative. This avoids the need for cryogenic conditions and pyrophoric reagents.

Protocol A: Radical Bromination-Hydrolysis Sequence

This pathway utilizes 4-bromo-2-methylbenzoic acid as the starting material.[4]

Step 1: Esterification To prevent interference with the radical halogenation, the acid is first protected.

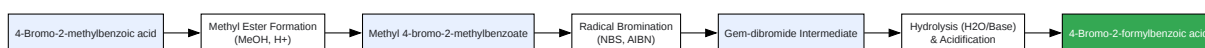
- Reagents: 4-Bromo-2-methylbenzoic acid, MeOH, H₂SO₄ (cat.).
- Conditions: Reflux, 4–6 h.[5]
- Yield: >95% (Methyl 4-bromo-2-methylbenzoate).[6]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

- Reagents: Methyl 4-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS, 2.1 eq), AIBN (cat.), CCl₄ or PhCl.
- Conditions: Reflux under N₂ until starting material is consumed.
- Mechanism: Radical substitution converts the methyl group (-CH₃) to the gem-dibromide (-CHBr₂).
- Critical Control Point: Ensure anhydrous conditions to prevent premature hydrolysis.

Step 3: Hydrolysis and Deprotection

- Reagents: AgNO₃/H₂O or aqueous CaCO₃ (for gem-dibromide hydrolysis) followed by NaOH/H₂O (ester saponification).
- Conditions: Reflux 2 h, then acidification with HCl to pH 2.
- Product: **4-Bromo-2-formylbenzoic acid** precipitates as a solid.[7]



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Figure 1: Synthetic workflow from commercially available precursors to the target scaffold.

Part 3: Applications in Drug Discovery (PARP Inhibitors)

The primary utility of **4-bromo-2-formylbenzoic acid** is its reaction with hydrazine to form 6-bromo-1(2H)-phthalazinone. This bicyclic heterocycle is the core structure for several PARP inhibitors.

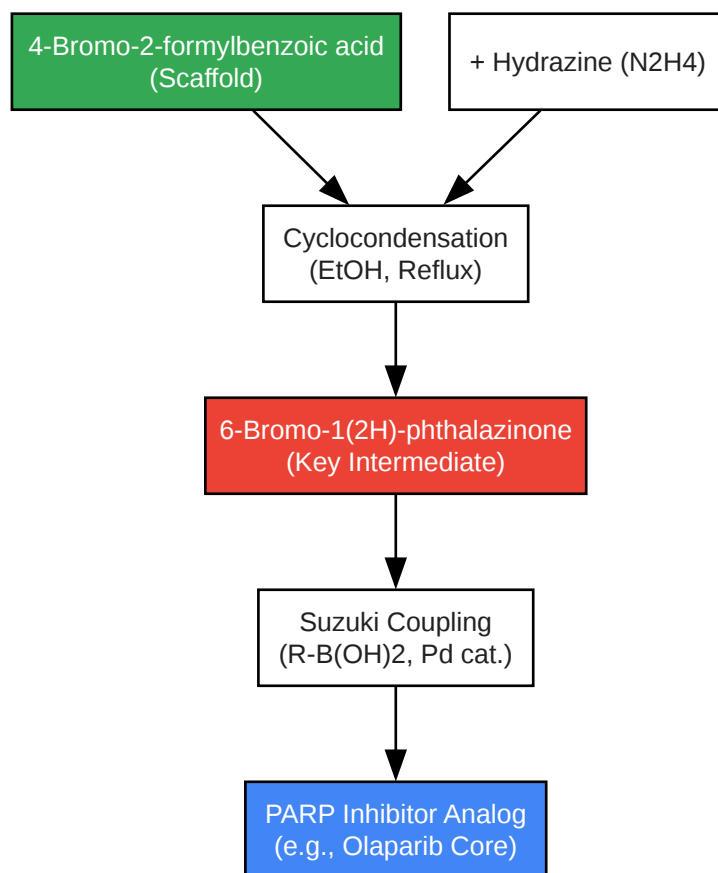
Mechanism of Phthalazinone Formation

Unlike phthalic anhydrides which form phthalazinediones (two carbonyls), the 2-formylbenzoic acid scaffold condenses with hydrazine to form a phthalazinone (one carbonyl, one C=N bond). This is chemically distinct and crucial for the specific binding affinity of drugs like Olaparib.

- Reaction: Condensation/Cyclization.
- Reagents: Hydrazine monohydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$), EtOH or AcOH.[8]
- Conditions: Reflux, 2–4 h.
- Outcome: Selective formation of the 6-bromo isomer (derived from 4-bromo precursor).

Self-Validating Protocol: Synthesis of 6-Bromo-1(2H)-phthalazinone

- Charge: Suspend 10.0 g (43.7 mmol) of **4-bromo-2-formylbenzoic acid** in 100 mL of Ethanol.
- Add: Dropwise addition of 2.5 mL (50 mmol) Hydrazine hydrate. Exotherm expected.
- Reflux: Heat to 80°C for 3 hours. The suspension will dissolve then reprecipitate the product.
- Isolate: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol.
- Validate: Check melting point (>200°C) and disappearance of the aldehyde peak in NMR.



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Figure 2: Transformation of the acid scaffold into bioactive PARP inhibitor pharmacophores.

Part 4: Analytical Characterization

To ensure the integrity of the material before committing to expensive downstream steps, the following analytical signatures must be verified.

1. Proton NMR (¹H-NMR) in DMSO-d₆[3][9]

- Aldehyde (-CHO): A distinct singlet between 10.0 – 10.4 ppm. Absence of this peak indicates oxidation to di-acid or reduction.
- Carboxylic Acid (-COOH): A broad singlet around 13.0 – 13.5 ppm (exchangeable with D₂O).
- Aromatic Region (7.5 – 8.2 ppm):
 - H-3 (ortho to CHO, meta to Br): ~8.05 ppm (d, J ≈ 2 Hz).

- H-6 (ortho to COOH, meta to Br): ~7.85 ppm (d, $J \approx 8$ Hz).
- H-5 (meta to CHO, ortho to Br): ~7.95 ppm (dd, $J \approx 8, 2$ Hz).

2. Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Observed Ion: $[M-H]^- = 226.9$ and 228.9 (1:1 ratio due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes).
- Interpretation: The presence of the bromine isotope pattern is diagnostic.

3. Infrared Spectroscopy (IR)[10]

- C=O (Aldehyde): Sharp band at $\sim 1690\text{ cm}^{-1}$.
- C=O (Acid): Broad band at $\sim 1680\text{--}1710\text{ cm}^{-1}$ (often overlapping).
- O-H (Acid): Broad stretch $2500\text{--}3000\text{ cm}^{-1}$.

Part 5: Handling & Stability

- Storage: Store at $2\text{--}8^\circ\text{C}$ under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the dicarboxylic acid (4-bromophthalic acid) upon exposure to air.
- Safety:
 - GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
 - PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

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